N-(2,5-dichlorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
This compound features a 2,5-dichlorophenyl group linked via an acetamide bridge to a 1,2,4-triazin-3-ylsulfanyl moiety with a 5-oxo-4,5-dihydro substituent. Its synthesis likely involves nucleophilic substitution between a 2,5-dichloroaniline derivative and a triazinone-thiol intermediate, analogous to methods described for related acetamides .
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O2S/c12-6-1-2-7(13)8(3-6)15-10(19)5-20-11-16-9(18)4-14-17-11/h1-4H,5H2,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXFAYAWLZFWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CSC2=NN=CC(=O)N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dichlorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a dichlorophenyl group and a triazinyl moiety linked through a sulfanylacetamide structure. The synthesis typically involves several steps:
- Formation of the Triazinyl Group : This is achieved through cyclization reactions of appropriate precursors.
- Attachment of the Dichlorophenyl Group : This may involve nucleophilic substitution reactions.
- Formation of the Sulfanylacetamide Moiety : This is accomplished by reacting a suitable thiol with an acetamide precursor.
Antimicrobial Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, compounds with similar triazinyl structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that certain derivatives possess selective toxicity towards cancer cell lines. For example, compounds related to this class have been tested against human cancer cell lines such as MCF-7 and HepG2. Results indicated that some derivatives significantly inhibited cell viability at specific concentrations .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological activity may stem from:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on target enzymes.
- Gene Expression Modulation : It might influence gene transcription related to biofilm formation in bacteria .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazinyl compounds against resistant bacterial strains. This compound showed promising results with low minimum inhibitory concentrations (MICs) against S. aureus and E. coli .
Study 2: Cytotoxicity Assessment
In another research effort focused on cytotoxicity, derivatives were tested on L929 normal cell lines. The findings revealed that while some compounds induced cytotoxic effects at higher concentrations, others were found to enhance cell viability .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2,5-Dichlorophenyl)-2-(thiazolyl)acetamide | Contains thiazole instead of triazine | Moderate antibacterial activity |
| N-(2-methylphenyl)-2-[triazine-sulfanyl]acetamide | Methyl group on phenyl | Higher cytotoxicity against cancer cells |
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic organic compound that features a dichlorophenyl group, a triazinyl group, and a sulfanylacetamide moiety.
IUPAC Name: N-(2,5-dichlorophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide.
InChI: InChI=1S/C12H10Cl2N4O2S/c1-6-11(20)16-12(18-17-6)21-5-10(19)15-9-4-7(13)2-3-8(9)14/h2-4H,5H2,1H3,(H,15,19)(H,16,18,20).
The mechanism of action of N-(2,5-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide depends on its specific application. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. Determining the specific molecular targets and pathways requires experimental studies.
Other compounds with similar structures or activities include:
- Disodium 4-[4-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-2,5-dichlorobenzen esulphonate : Also known as Disodium 4-(4-((5-((2-bromo-1-oxoallyl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate .
- N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine : A compound with a dichlorophenyl group .
- Thiazole derivatives : Several thiazole derivatives have demonstrated anticancer and antimicrobial activities . For example, compounds with a dichlorophenyl group attached to the thiazole ring showed remarkable effectiveness against cancer cell lines .
- N-(3-(4-methyl-1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide : Displayed a 46% parasite reduction at 5 μM against Tamm–Horsfall protein 1 (THP-1) cells infected with Leishmania donovani .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
Hydrogen-Bonding Capacity: The triazinone ring in the target provides two hydrogen-bond acceptors (C=O and ring N) and one donor (NH), surpassing the triazole-based analogs in polar interactions.
Electronic Effects : The electron-withdrawing Cl substituents in the target may stabilize the acetamide carbonyl group, contrasting with the electron-donating methoxy groups in .
Hydrogen-Bonding Patterns and Crystal Packing
The triazinone ring in the target compound facilitates extended hydrogen-bonding networks, as observed in related structures . For instance:
- The NH group of the triazinone acts as a donor to carbonyl oxygen atoms in adjacent molecules.
- The acetamide NH forms hydrogen bonds with sulfanyl sulfur or triazinone oxygen, stabilizing crystal lattices. By comparison, the thiazolidinone derivative exhibits stronger hydrogen-bonding interactions due to its thioxo group, which may enhance thermal stability.
Q & A
Q. What are the key considerations for synthesizing N-(2,5-dichlorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of 2,5-dichloroaniline derivatives with triazine intermediates. Critical factors include:
- Reagent selection : Chloroacetyl chloride or similar acylating agents for introducing the acetamide moiety .
- Solvent and base choice : Polar aprotic solvents (e.g., DMF) with bases like triethylamine to facilitate nucleophilic substitutions .
- Reaction monitoring : Thin-layer chromatography (TLC) to track intermediate formation .
- Purification : Recrystallization using pet-ether or ethanol to isolate high-purity products .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm the sulfanyl-triazinone linkage .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% threshold for research-grade material) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for exact mass) .
Q. What biological activities are associated with structurally similar triazinone derivatives?
- Methodological Answer : Analogous compounds exhibit diverse bioactivities, as shown in the table below:
| Compound Analog | Bioactivity | Structural Feature |
|---|---|---|
| N-(4-chlorophenyl)-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Anticancer (in vitro) | Sulfanyl group enhances binding |
| N-(4-chloro-3-methylphenyl)-2-{[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Antimicrobial (Gram-positive) | Fluorine substitution improves lipophilicity |
These analogs highlight the role of halogen substituents and sulfanyl linkages in modulating activity .
Advanced Research Questions
Q. How can statistical experimental design optimize the synthesis yield of this compound?
- Methodological Answer : Use Design of Experiments (DoE) to minimize trial-and-error:
- Factorial design : Test variables like temperature (80–120°C), solvent ratio (DMF:H₂O), and reaction time (4–8 hrs) to identify optimal conditions .
- Response Surface Methodology (RSM) : Model interactions between parameters and predict maximum yield .
- Example : A central composite design reduced synthesis steps by 30% while maintaining >85% yield in analogous triazole derivatives .
Q. How do hydrogen-bonding patterns influence the crystallinity and stability of this compound?
- Methodological Answer :
- Graph Set Analysis : Map hydrogen-bonding motifs (e.g., R₂²(8) rings) using crystallographic data to predict packing efficiency .
- SHELXL refinement : Resolve disorder or thermal motion in crystal structures (e.g., high-resolution data at 0.8 Å) .
- Stability correlation : Strong N–H···O bonds in the triazinone core enhance thermal stability (TGA data shows decomposition >200°C) .
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Replicate assays : Use orthogonal methods (e.g., MIC vs. time-kill curves for antimicrobial studies) to confirm activity .
- Structure-Activity Relationship (SAR) : Compare analogs to isolate substituent effects (e.g., dichlorophenyl vs. methoxyphenyl derivatives) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability due to cell-line specificity) .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Reaction Path Search : Quantum mechanics (QM) calculations (e.g., DFT at B3LYP/6-31G*) predict feasible synthetic routes for derivatives .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase active sites) .
- Machine Learning : Train models on existing bioactivity datasets to prioritize substituents (e.g., Cl vs. CF₃ for enhanced binding) .
Q. What approaches enable efficient derivatization of the triazinone core for functional studies?
- Methodological Answer :
- Nucleophilic substitution : Replace the sulfanyl group with amines or thiols under basic conditions .
- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the triazinone C3 position .
- Photochemical modifications : UV-induced cyclization to generate fused heterocycles .
Tables for Key Data
Q. Table 1: Common Reaction Conditions for Derivative Synthesis
| Reaction Type | Conditions | Yield Range | Reference |
|---|---|---|---|
| Acylation | Chloroacetyl chloride, DMF, 80°C | 70–85% | |
| Nucleophilic Substitution | K₂CO₃, acetone, reflux | 60–75% | |
| Suzuki Coupling | Pd(PPh₃)₄, DME/H₂O, 100°C | 50–65% |
Q. Table 2: Comparison of Crystallographic Tools
| Software/Tool | Application | Advantage |
|---|---|---|
| SHELXL | Small-molecule refinement | Robust handling of disordered data |
| OLEX2 | Structure solution | Integration with charge-density analysis |
| Mercury (CCDC) | Hydrogen-bond visualization | Graph set analysis and packing diagrams |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
